molecular formula C14H28O2.C6H15NO2<br>C20H43NO4 B12660438 Bis(2-hydroxypropyl)ammonium myristate CAS No. 83270-36-4

Bis(2-hydroxypropyl)ammonium myristate

Cat. No.: B12660438
CAS No.: 83270-36-4
M. Wt: 361.6 g/mol
InChI Key: WPHZDLROOHEOOY-UHFFFAOYSA-N
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Description

Bis(2-hydroxypropyl)ammonium myristate is a chemical compound with the molecular formula C20H43NO4 and a molecular weight of 361.55972 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxypropyl)ammonium myristate typically involves the reaction of myristic acid (tetradecanoic acid) with 1,1-iminobis(2-propanol). The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxypropyl)ammonium myristate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Bis(2-hydroxypropyl)ammonium myristate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Bis(2-hydroxypropyl)ammonium myristate involves its interaction with molecular targets and pathways within biological systems. The compound’s quaternary ammonium moiety allows it to interact with negatively charged cell membranes, leading to disruption of membrane integrity and subsequent cellular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-hydroxypropyl)ammonium myristate is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its dual functionality as both a surfactant and a biologically active compound makes it valuable in diverse applications .

Properties

CAS No.

83270-36-4

Molecular Formula

C14H28O2.C6H15NO2
C20H43NO4

Molecular Weight

361.6 g/mol

IUPAC Name

1-(2-hydroxypropylamino)propan-2-ol;tetradecanoic acid

InChI

InChI=1S/C14H28O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-5(8)3-7-4-6(2)9/h2-13H2,1H3,(H,15,16);5-9H,3-4H2,1-2H3

InChI Key

WPHZDLROOHEOOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O

Origin of Product

United States

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